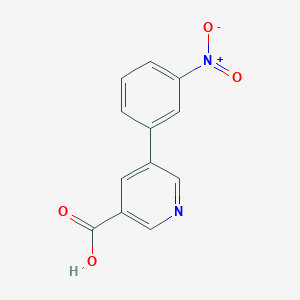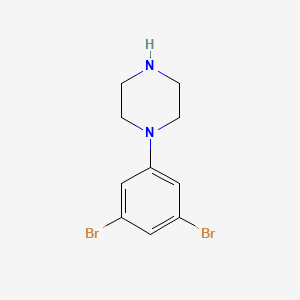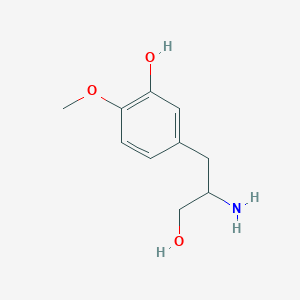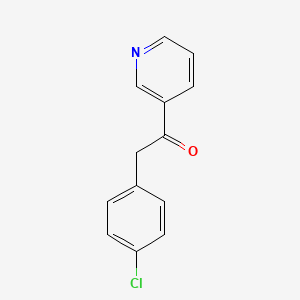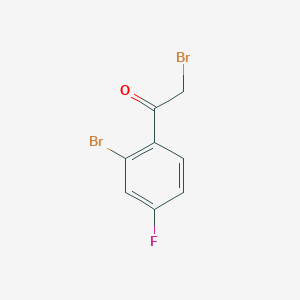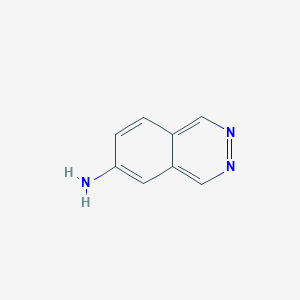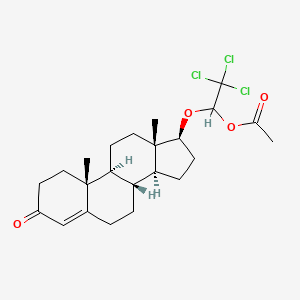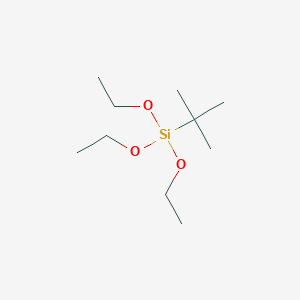
tert-Butyl(triethoxy)silan
Übersicht
Beschreibung
Tert-Butyl(triethoxy)silane is a chemical compound with the IUPAC name tert-butyl (triethoxy)silane . It has a molecular weight of 220.38 and is characterized by its InChI code 1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 .
Synthesis Analysis
While specific synthesis methods for tert-Butyl(triethoxy)silane were not found in the search results, a related compound, (3-(tert-butylperoxy)propyl)trimethoxysilane, was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The tert-Butyl(triethoxy)silane molecule contains a total of 37 bonds, including 13 non-H bonds and 7 rotatable bonds . More detailed structural analysis would require specific experimental data or computational modeling .Physical and Chemical Properties Analysis
Tert-Butyl(triethoxy)silane has a molecular weight of 220.38 . It is typically stored at temperatures between 2 and 8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthese von Silan-Kopplungsmitteln
tert-Butyl(triethoxy)silan: wird bei der Synthese neuer Silan-Kopplungsmittel verwendet. Diese Mittel können in verschiedenen chemischen Reaktionen sowohl als Kopplungsmittel als auch als Initiatoren fungieren. So wird beispielsweise bei der Synthese von (3-(tert-Butylperoxy)propyl)trimethoxysilan tert-Butylhydroperoxid und (3-Chlorpropyl)trimethoxysilan verwendet . Diese Verbindung wurde mittels 1H-NMR, FT-IR und Massenspektroskopie charakterisiert, was ihr Potenzial zur Modifizierung von Nano-TiO2 und zur Initiierung der Polymerisation zeigt .
Silylschutz- und Derivatisierungsreagenzien
In der organischen Chemie dienen This compound-Derivate als Silylschutzgruppen. Diese sind entscheidend für den Schutz funktioneller Gruppen wie Alkohole, Phenole, Amine, Carbonsäuren, Amide, Thiole und Alkine während der Synthese . Die sterischen und elektronischen Eigenschaften dieser Schutzgruppen können durch Variation der am Silizium gebundenen Substituenten fein abgestimmt werden, was eine Vielzahl von Reaktions- und Entschützungsmöglichkeiten ermöglicht .
Reduktionsmittel
Organosilane, darunter auch solche, die von This compound abgeleitet sind, werden in der organischen Synthese als Reduktionsmittel eingesetzt. Sie sind an Reaktionen beteiligt, bei denen die Reduktion einer Verbindung erforderlich ist, ohne dass zusätzliche funktionelle Gruppen eingeführt oder Nebenreaktionen verursacht werden .
Kreuzkupplungschemie
Von This compound abgeleitete Silane werden in der Kreuzkupplungschemie verwendet. Diese Anwendung ist bedeutsam für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, ein grundlegender Schritt bei der Synthese komplexer organischer Moleküle .
Stabilisierung von Carbanionen und Carbokationen
Allylsilane, die aus This compound synthetisiert werden können, dienen zur Stabilisierung von α-Carbanionen und β-Carbokationen. Diese Stabilisierung ist bei verschiedenen organischen Reaktionen wichtig, bei denen die Bildung stabiler Zwischenprodukte für die gewünschte Umlagerung entscheidend ist .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Tert-Butyl(triethoxy)silane is primarily used as a silane coupling agent . It interacts with various substrates, including nano-TiO2, and plays a role in initiating polymerization .
Mode of Action
The compound interacts with its targets through a process known as co-metabolism . It is synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane . The resulting reagent exhibits the characteristics of both a coupling agent and an initiator .
Biochemical Pathways
The tert-butyl group, a component of Tert-Butyl(triethoxy)silane, has unique reactivity patterns that are utilized in various chemical transformations . It plays a significant role in biosynthetic and biodegradation pathways .
Pharmacokinetics
The compound’s thermokinetics have been investigated, including its thermal stability, decomposition constants (kd), activation energy (ea), the heat of decomposition (δh), and pre-exponential factor (ad) .
Result of Action
The application of Tert-Butyl(triethoxy)silane in modifying nano-TiO2 and initiating polymerization has been studied . The structures of the products resulting from these processes were verified by XPS, FT-IR . The results indicated that the new reagent had the characteristics of a coupling agent and initiator .
Action Environment
The action of Tert-Butyl(triethoxy)silane can be influenced by environmental factors. For instance, the number of carbons present in the n-alkane substrate significantly influences the degradation rate of MTBE and accumulation of tert-butyl alcohol (TBA) . Furthermore, the efficiency of MTBE degradation by Acinetobacter sp. strain SL3 did not show an obvious decrease after nine rounds of MTBE replenishment ranging from 0.1–0.5 mmol L−1 .
Eigenschaften
IUPAC Name |
tert-butyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O3Si/c1-7-11-14(12-8-2,13-9-3)10(4,5)6/h7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEHKQZNVUOPRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C(C)(C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619569 | |
| Record name | tert-Butyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-66-8 | |
| Record name | tert-Butyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


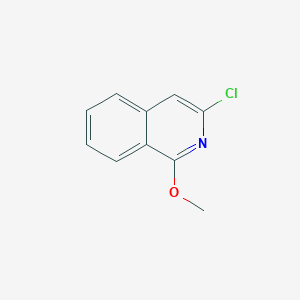


![2-[(2-Cyanoethyl)phenylamino]ethyl phenoxyacetate](/img/structure/B1612246.png)

